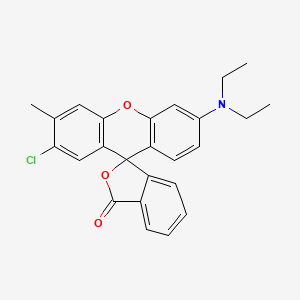
3-(4-Nitrofenil)piridina
Descripción general
Descripción
3-(4-Nitrophenyl)pyridine is a chemical compound with the CAS Number: 4282-46-6 . It has a molecular weight of 200.2 and its IUPAC name is 3-(4-nitrophenyl)pyridine . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-(4-Nitrophenyl)pyridine is C11H8N2O2 . The InChI code for this compound is 1S/C11H8N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8H .Physical And Chemical Properties Analysis
3-(4-Nitrophenyl)pyridine is a solid at room temperature . It has a molecular weight of 200.2 .Aplicaciones Científicas De Investigación
Intermediario de Síntesis Orgánica
3-(4-Nitrofenil)piridina: se utiliza como intermediario en la síntesis orgánica. Su estructura única permite la creación de diversas moléculas complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos. El grupo nitro puede sufrir una reducción a una amina, proporcionando un punto de conexión funcional para una posterior derivatización .
Análisis Espectroscópico
Este compuesto se utiliza en métodos espectroscópicos para la determinación de ciertos productos químicos, como el fosgeno. Su reactividad con agentes específicos le permite ser una sonda útil en química analítica .
Reacciones de Sustitución Nucleofílica Vicaria
El grupo nitro en This compound puede participar en reacciones de sustitución nucleofílica vicaria (VNS). Esta reacción es valiosa para introducir una variedad de grupos funcionales en el anillo aromático, lo cual es beneficioso en química medicinal para la síntesis de análogos de fármacos .
Propiedades Fungicidas
Las nitrofenilpiridinas, incluida la This compound, se han estudiado por sus propiedades fungicidas. Son candidatos potenciales para el desarrollo de nuevos fungicidas que pueden ayudar a proteger los cultivos de los patógenos fúngicos .
Safety and Hazards
The compound has been classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
Nitrophenyl compounds and pyridine derivatives are known to interact with a variety of biological targets. For instance, some nitrophenyl compounds have been found to exhibit anti-inflammatory and analgesic activities . Pyridine derivatives, on the other hand, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Nitrophenyl compounds and pyridine derivatives generally exert their effects by binding to specific receptors or enzymes, thereby modulating their activity .
Pharmacokinetics
The physicochemical properties of a compound, including its solubility and stability, can influence its bioavailability .
Propiedades
IUPAC Name |
3-(4-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWZMBYPPLMXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282753 | |
| Record name | 3-(4-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4282-46-6 | |
| Record name | 4282-46-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the fungicidal activity of 3-(4-Nitrophenyl)pyridine?
A1: The research paper [] investigates the synthesis and fungicidal activity of a series of nitrophenylpyridines, including 3-(4-Nitrophenyl)pyridine. The study focuses on evaluating the effectiveness of these compounds against specific fungal species. While the abstract doesn't provide specific results for 3-(4-Nitrophenyl)pyridine, it suggests that the presence of the nitro group and the phenylpyridine scaffold contribute to the fungicidal properties of these compounds. Further investigation into the full text of the paper is recommended to glean specific details about the fungicidal activity of 3-(4-Nitrophenyl)pyridine, including the tested fungal species, minimum inhibitory concentrations, and potential mechanisms of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

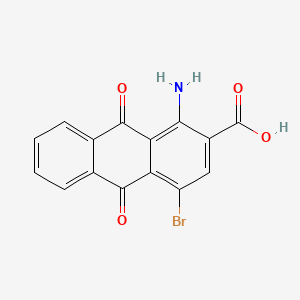
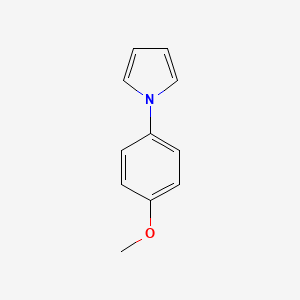
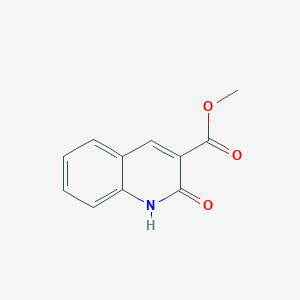
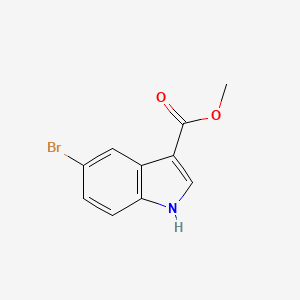
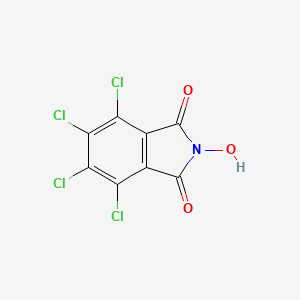
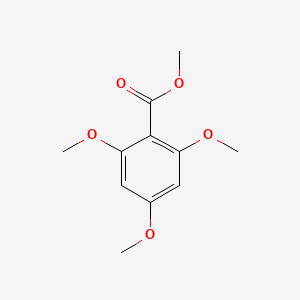
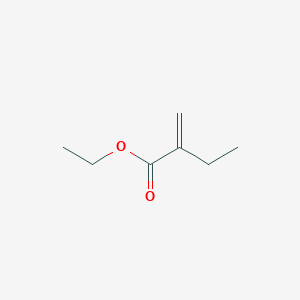
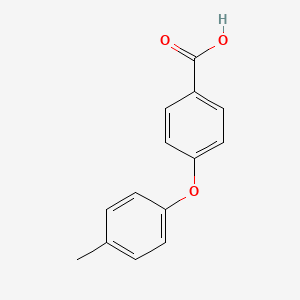

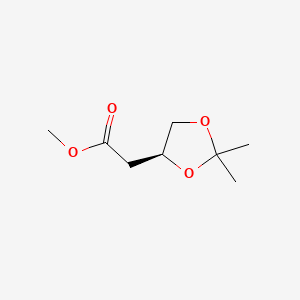
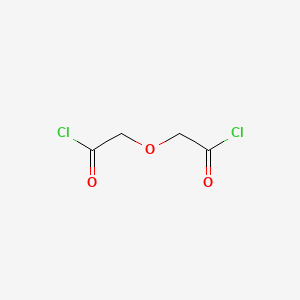
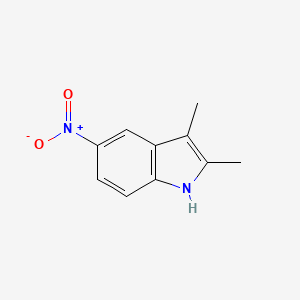
![N-[3-[bis(2-cyanoethyl)amino]phenyl]acetamide](/img/structure/B1584777.png)
